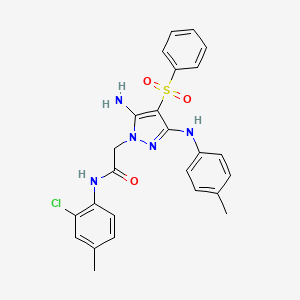

2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(2-chloro-4-methylphenyl)acetamide

描述

属性

IUPAC Name |

2-[5-amino-4-(benzenesulfonyl)-3-(4-methylanilino)pyrazol-1-yl]-N-(2-chloro-4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24ClN5O3S/c1-16-8-11-18(12-9-16)28-25-23(35(33,34)19-6-4-3-5-7-19)24(27)31(30-25)15-22(32)29-21-13-10-17(2)14-20(21)26/h3-14H,15,27H2,1-2H3,(H,28,30)(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYPXZLHSXXPID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NN(C(=C2S(=O)(=O)C3=CC=CC=C3)N)CC(=O)NC4=C(C=C(C=C4)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24ClN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(2-chloro-4-methylphenyl)acetamide is a complex organic molecule that belongs to the class of sulfonamide derivatives. This compound exhibits significant potential in pharmaceutical applications, particularly in antimicrobial and anticancer activities. Its structure incorporates a pyrazole ring, which is known for its diverse biological activities.

- Molecular Formula: C24H22ClN5O3S

- Molecular Weight: 479.53 g/mol

- CAS Number: 1020502-25-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notably, the sulfonamide group is known to inhibit bacterial dihydropteroate synthase, a critical enzyme in the folate synthesis pathway. This mechanism underlies its potential as an antimicrobial agent.

Biological Activity Overview

Research has demonstrated that compounds similar to this compound exhibit a range of biological activities:

-

Antimicrobial Activity:

- Inhibition of bacterial growth through the disruption of folate synthesis.

- Effective against various strains of bacteria, including resistant strains.

-

Anticancer Properties:

- Induction of apoptosis in cancer cells.

- Inhibition of key signaling pathways involved in cell proliferation.

-

Analgesic Effects:

- Demonstrated analgesic activity in animal models, suggesting potential use in pain management.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibits bacterial dihydropteroate synthase | |

| Anticancer | Induces apoptosis; inhibits proliferation | |

| Analgesic | Reduces pain response in animal models |

Case Study: Antimicrobial Efficacy

A study conducted by Elgemeie et al. (2019) explored the antimicrobial properties of various sulfonamide derivatives, including pyrazole-based compounds. The findings indicated that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with a notable effect on resistant strains.

Case Study: Anticancer Activity

Research published by Azzam et al. (2020) investigated the anticancer effects of similar pyrazole derivatives on human cancer cell lines. The study reported that these compounds could induce apoptosis through mitochondrial pathways, highlighting their potential as therapeutic agents in oncology.

科学研究应用

Antimicrobial Properties

The compound exhibits promising antimicrobial activity due to its ability to inhibit bacterial dihydropteroate synthase, a critical enzyme in folate synthesis pathways. This inhibition is significant for developing new antibiotics to combat resistant strains of bacteria.

Anticancer Activity

Research indicates that compounds with similar structural features have shown potential in anticancer applications. The pyrazole derivatives are often investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Drug Development

The unique structure of 2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(2-chloro-4-methylphenyl)acetamide positions it as a candidate for drug development targeting:

- Inflammatory Diseases : Due to its potential COX-2 inhibitory activity.

- Infectious Diseases : As a novel antibiotic agent.

- Cancer Therapy : As part of combination therapies or targeted treatments.

Case Studies and Research Findings

Several studies have explored the pharmacological properties of compounds related to this molecule:

- COX Inhibition Studies : Investigations into the IC50 values of similar sulfonamide derivatives have demonstrated their effectiveness as COX inhibitors, suggesting that this compound may exhibit similar properties .

- Antimicrobial Efficacy Trials : Laboratory tests have shown that compounds with analogous structures can significantly reduce bacterial growth in vitro, paving the way for further clinical studies .

- Anticancer Research : Preclinical studies on pyrazole derivatives indicate their potential to inhibit cell proliferation in various cancer cell lines, highlighting their promise in oncology .

化学反应分析

Substitution Reactions at the Chloro Substituent

The 2-chloro-4-methylphenyl group undergoes nucleophilic aromatic substitution (NAS) under basic or catalytic conditions. For example:

-

Thiolation : Reaction with mercaptonicotinonitrile derivatives in ethanolic sodium ethoxide yields thioether-linked analogs (e.g., thieno[2,3-b]pyridines) via displacement of the chloride .

-

Amination : Treatment with primary or secondary amines (e.g., piperazine) in polar aprotic solvents (DMF, DMSO) facilitates chloride replacement, forming aryl amine derivatives .

Key Conditions

| Reaction Type | Reagents/Conditions | Product Class |

|---|---|---|

| NAS with thiols | NaOEt/EtOH, reflux | Thienopyridine hybrids |

| NAS with amines | DMF, K₂CO₃, 80–100°C | Arylpiperazine derivatives |

Reactivity of the Sulfonyl Group

The phenylsulfonyl moiety participates in nucleophilic displacement or reduction:

-

Hydrolysis : Under acidic conditions (HCl/H₂O, reflux), the sulfonyl group can hydrolyze to a sulfonic acid, though this is less common due to steric hindrance.

-

Metal Complexation : The sulfonyl oxygen acts as a ligand for transition metals (e.g., Cu(II), Zn(II)), forming complexes with potential antimicrobial activity .

Example Reaction

Acetamide Group Transformations

The acetamide linker (-NHCO-) undergoes hydrolysis or condensation:

-

Hydrolysis : Strong acids (H₂SO₄) or bases (NaOH) cleave the amide bond, yielding carboxylic acid and aryl amine fragments .

-

Schiff Base Formation : Reaction with aldehydes (e.g., benzaldehyde) in ethanol forms imine derivatives, though this requires activation of the amino group .

Conditions and Outcomes

| Reaction | Conditions | Product |

|---|---|---|

| Acidic hydrolysis | 6M HCl, 100°C, 12h | 2-Chloro-4-methylaniline + acid |

| Basic hydrolysis | 2M NaOH, reflux, 8h | Sodium carboxylate + amine |

Amino Group Modifications

The 5-amino group on the pyrazole ring is amenable to:

-

Acylation : Treatment with acetyl chloride or anhydrides forms N-acetyl derivatives, enhancing lipophilicity.

-

Diazotization : Reaction with NaNO₂/HCl at 0–5°C generates diazonium salts, which couple with phenols or amines to form azo dyes.

Synthetic Pathway

Pyrazole Ring Functionalization

The pyrazole core undergoes electrophilic substitution at the 3-position (para to the tolylamino group):

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups, though regioselectivity depends on directing effects.

-

Halogenation : Bromine in acetic acid adds Br at the 4-position, enabling further cross-coupling reactions.

Comparative Reactivity of Structural Analogs

Data from related compounds highlight trends:

Mechanistic Insights

-

Chloro Substituent : The electron-withdrawing nature of the acetamide group activates the aryl chloride for NAS .

-

Sulfonyl Group : Stabilizes negative charge in transition states during nucleophilic attacks .

-

Amino Group : Steric hindrance from the p-tolylamino group limits reactivity at the pyrazole 3-position.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with analogs from the provided evidence:

Key Structural Differences and Implications

Pyrazole vs. Triazole Cores

- Pyrazole (Target and ): A five-membered ring with two adjacent nitrogen atoms. Pyrazoles are known for metabolic stability and hydrogen-bonding capacity.

- Triazole ( and ): A five-membered ring with three nitrogen atoms.

Substituent Effects

- Sulfonyl (Target) vs.

- Oxadiazole () : The 1,2,4-oxadiazole ring introduces rigidity and electron-withdrawing effects, which may enhance metabolic stability but reduce solubility compared to the phenylsulfonyl group in the target compound .

- Aromatic Amine Linkages :

- The target compound’s 2-chloro-4-methylphenyl group balances steric hindrance and electronic effects, whereas ’s indazole-linked acetamide may offer enhanced aromatic stacking interactions .

常见问题

Q. What are the key considerations for optimizing the synthesis of this compound, and how can reaction conditions be systematically improved?

The synthesis of complex acetamide derivatives typically involves multi-step reactions requiring precise control of temperature, solvent, and catalysts. For example, a common approach involves:

- Step 1 : Formation of the pyrazole or triazole core via cyclization reactions (e.g., Paal-Knorr condensation for pyrrole moieties, as seen in ).

- Step 2 : Sulfanylation or alkylation to introduce thioether linkages (e.g., using α-chloroacetamides with KOH catalysis, as in ).

- Step 3 : Final acylation or amidation to attach the acetamide group.

Q. Optimization strategies :

- Use Design of Experiments (DoE) to minimize trial-and-error. For example, factorial designs can identify critical parameters (e.g., temperature, molar ratios) affecting yield and purity .

- Employ catalysts like zeolites or pyridine (as in ) to enhance reaction efficiency.

- Purification via recrystallization (ethanol or DMF mixtures) or column chromatography to ensure >95% purity .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound’s structure and purity?

- 1H/13C NMR : Confirm substituent positions (e.g., aromatic protons in p-tolyl groups at δ 7.2–7.4 ppm) and acetamide carbonyl signals (δ ~170 ppm) .

- IR Spectroscopy : Identify key functional groups (e.g., S=O stretching in sulfonyl groups at ~1150 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) .

- LC-MS : Verify molecular weight (e.g., [M+H]+ peak matching theoretical mass) and detect impurities .

- Elemental Analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .

Q. How can initial biological screening be designed to evaluate this compound’s potential therapeutic activity?

- Target Selection : Prioritize targets based on structural analogs (e.g., triazole derivatives often exhibit antimicrobial or anticancer activity) .

- In vitro Assays :

- Antiproliferative Activity : MTT assay against cancer cell lines (e.g., IC₅₀ determination) .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based protocols) .

- Dose-Response Curves : Use logarithmic concentrations (1 nM–100 µM) to establish efficacy thresholds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve this compound’s bioactivity?

- Modification Strategies :

- Data Analysis :

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or DNA topoisomerases .

- Correlate Hammett σ values of substituents with bioactivity trends .

Q. How can contradictions in biological or synthetic data be resolved?

- Case Example : Discrepancies in reported IC₅₀ values may arise from assay conditions (e.g., serum concentration, incubation time).

- Synthetic Yield Variations :

- Use reaction calorimetry to monitor exothermic/endothermic steps and adjust cooling rates .

- Validate purity via orthogonal methods (e.g., HPLC + NMR) to rule out impurity interference .

Q. What computational methods are recommended for predicting reactivity and optimizing synthesis pathways?

- Reaction Path Search : Apply density functional theory (DFT) to model transition states and identify low-energy pathways .

- Machine Learning : Train models on existing reaction datasets to predict optimal solvents/catalysts (e.g., using tools from ’s ICReDD framework).

- Retrosynthetic Analysis : Leverage tools like Synthia™ or ASKCOS to propose viable routes .

Q. How can in-depth mechanistic studies elucidate the compound’s mode of action?

- Techniques :

- Data Integration : Combine omics data with docking results to map mechanistic networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。